

An In-depth Technical Guide to 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The metabolic stability of the pyrazole ring has contributed to its increasing prevalence in recently approved drugs and novel compounds under investigation.

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a notable example of a substituted pyrazole with potential for diverse biological activities. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the difluoromethyl moiety serves as a

bioisostere for hydroxyl or thiol groups, potentially improving pharmacokinetic properties. The exploration of such substituted pyrazoles is a promising avenue for the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

Structure and Tautomerism

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole can exist in tautomeric forms due to the proton mobility between the two nitrogen atoms of the pyrazole ring. The two primary tautomers are **3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole** and 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole. In solution, these forms are often in equilibrium.

Figure 1: Tautomerism of **3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole**



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